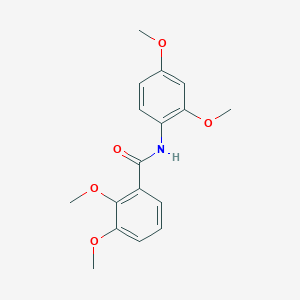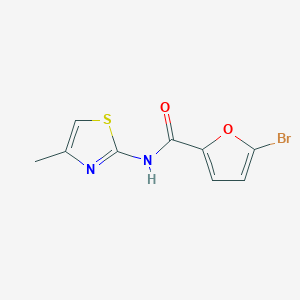
N-(2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DDB is a synthetic compound that belongs to the family of benzamides. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications. DDB has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the development of new drugs.
科学研究应用
DDB has been widely studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. DDB has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, DDB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The exact mechanism of action of DDB is not fully understood. However, studies have shown that DDB inhibits the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. DDB also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
DDB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of the enzyme COX-2, which is involved in inflammation. DDB has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, DDB has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using DDB in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, DDB has been shown to have a variety of therapeutic effects, making it a promising candidate for the development of new drugs. However, one limitation of using DDB in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the study of DDB. One area of research is the development of new drugs based on the structure of DDB. Another area of research is the investigation of the mechanism of action of DDB, which could lead to the development of more effective drugs. Additionally, further studies are needed to determine the optimal dosage and administration of DDB for therapeutic use.
In conclusion, DDB is a synthetic compound that has been widely studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the development of new drugs. While there are still many unknowns about the mechanism of action of DDB, further research is needed to fully understand its therapeutic potential.
合成方法
The synthesis of DDB involves the reaction of 2,3-dimethoxybenzoic acid with 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure DDB.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-11-8-9-13(15(10-11)22-3)18-17(19)12-6-5-7-14(21-2)16(12)23-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMZCUPTNADUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5708697.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B5708699.png)
![N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5708700.png)



![3-(difluoromethyl)-N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708723.png)

![3-chloro-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5708734.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B5708745.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]benzamide](/img/structure/B5708758.png)
![N'-[(4-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5708768.png)
![2-[(diphenylmethyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5708790.png)